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molecular formula C8H19KO4P B1343613 Potassium di-tert-butyl phosphate CAS No. 33494-80-3

Potassium di-tert-butyl phosphate

Cat. No. B1343613
M. Wt: 249.31 g/mol
InChI Key: SZCKQRFZBSIRLK-UHFFFAOYSA-N
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Patent
US08895586B2

Procedure details

Di-tert-butyl phospohite (40.36 mmole) was combined with potassium bicarbonate (24.22 mmole) in 35 ml of water. The solution was stirred in an ice bath and potassium permanganate (28.25 mmole) was added in three equal portions over one hour's time, The reaction as then allowed to continue at room temperature for an additional half hour, Decolorizing carbon (600 mg) was then incorporated as the reaction was heated to 60° C. for 15 minutes. The reaction was then vacuum filtered to remove solid magnesium dioxide. The solid was washed several times with water. The filtrate was then combined with one gram of decolorizing carbon and heated at 60° C. for an additional twenty minutes. The solution was again filtered to yield a colorless solution, which was then evaporated under vacuum to afford crude Di-tert-butyl phosphate potassium salt. Di-tert-butyl phosphate potassium salt (5 g, 20.14 mmole) was dissolved in methanol (15 g): to this solution at 0° C., a slight excess of concentrated HCl is slowly added with efficient stirring at 0° C. The addition of acid causes the precipitation of potassium chloride. The solid is then filtered and washed with methanol. The compound in the mother liquor is then converted to the ammonium form by adding an equal molar amount of tetramethylammonium hydroxide (3.65 g, 20.14 mmole) while keeping the reaction cooled by a salt/ice bath with efficient stirring. The resulting clear solution is placed under reduced pressure to give the elude product. To the tetramethylammonium di-tert-butyl-phosphate dissolved in refluxing dimethoxyethane is then added 4.3 grams of chloroiodomethane (24.16 mmole) and stirred for 1-2 hours. The reaction is then filtered and the filtrate is placed under reduced pressure to concentrate the solution in DME. The chloromethyl di-tert-butyl phosphate 12-16% in DME is used in the synthesis of 4-(5-(2-(3,5-bis(trifluoromethyl)phenyl)-N,2-dimethylpropanamido)-4-(o-tolyl)pyridin-2-yl)-1-methyl-1-((phosphonooxy)methyl)piperazin-1-ium without further purifications (60% yield): 1HNMR (CD3OD, 300 MHz) δ 1.51 (s, 12H, 5.63 (d, 2H, J=14.8). 31P-NMR (CD3OD, 300 MHz) δ −11.3 (s, 1 P).
Name
Di-tert-butyl phosphate potassium salt
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.65 g
Type
reactant
Reaction Step Three
Name
tetramethylammonium di-tert-butyl-phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
4.3 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[K+].[P:2]([O-:14])([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])([O:4][C:5]([CH3:8])([CH3:7])[CH3:6])=[O:3].Cl.[OH-].C[N+](C)(C)C.C(OP([O-])(OC(C)(C)C)=O)(C)(C)C.C[N+](C)(C)C.[Cl:40][CH2:41]I>CO.C(COC)OC>[P:2]([O:14][CH2:41][Cl:40])([O:4][C:5]([CH3:7])([CH3:8])[CH3:6])([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:3] |f:0.1,3.4,5.6|

Inputs

Step One
Name
Di-tert-butyl phosphate potassium salt
Quantity
5 g
Type
reactant
Smiles
[K+].P(=O)(OC(C)(C)C)(OC(C)(C)C)[O-]
Name
Quantity
15 g
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
3.65 g
Type
reactant
Smiles
[OH-].C[N+](C)(C)C
Step Four
Name
tetramethylammonium di-tert-butyl-phosphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OP(=O)(OC(C)(C)C)[O-].C[N+](C)(C)C
Step Five
Name
Quantity
4.3 g
Type
reactant
Smiles
ClCI
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(OC)COC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with efficient stirring at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The addition of acid
CUSTOM
Type
CUSTOM
Details
the precipitation of potassium chloride
FILTRATION
Type
FILTRATION
Details
The solid is then filtered
WASH
Type
WASH
Details
washed with methanol
TEMPERATURE
Type
TEMPERATURE
Details
cooled by a salt/ice bath with efficient stirring
CUSTOM
Type
CUSTOM
Details
to give the elude product
STIRRING
Type
STIRRING
Details
stirred for 1-2 hours
Duration
1.5 (± 0.5) h
FILTRATION
Type
FILTRATION
Details
The reaction is then filtered
CONCENTRATION
Type
CONCENTRATION
Details
to concentrate the solution in DME
CUSTOM
Type
CUSTOM
Details
The chloromethyl di-tert-butyl phosphate 12-16% in DME is used in the synthesis of 4-(5-(2-(3,5-bis(trifluoromethyl)phenyl)-N,2-dimethylpropanamido)-4-(o-tolyl)pyridin-2-yl)-1-methyl-1-((phosphonooxy)methyl)piperazin-1-ium without further purifications (60% yield)

Outcomes

Product
Name
Type
Smiles
P(=O)(OC(C)(C)C)(OC(C)(C)C)OCCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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